

optimizing AS-1763 dosage for in vivo efficacy without toxicity

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Technical Support Center: AS-1763 (Pirtobrutinib)

Welcome to the technical support center for AS-1763 (pirtobrutinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of AS-1763 for maximum efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is AS-1763 and what is its mechanism of action?

A1: AS-1763, also known as pirtobrutinib, is a highly selective, orally active, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of normal and malignant B-cells.[4][5] Unlike covalent BTK inhibitors, pirtobrutinib does not bind irreversibly to the cysteine residue (C481) in the BTK active site.[1][6] This allows it to inhibit both wild-type BTK and BTK with C481 resistance mutations.[7][8] Pirtobrutinib stabilizes BTK in an inactive conformation, preventing its activation and downstream signaling.[1][7]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: Based on preclinical xenograft studies, oral doses of 10 mg/kg and 50 mg/kg, administered twice daily (BID), have shown significant anti-tumor activity in mouse models of B-cell



lymphomas.[1][7] The BID dosing schedule is important in mice to maintain adequate drug exposure.[1][7] A dose-finding study is always recommended to determine the optimal dose for your specific model.

Q3: Why is a twice-daily (BID) dosing schedule recommended for mice?

A3: The pharmacokinetic (PK) profile of pirtobrutinib in mice is different from that in humans. A BID schedule is required in mice to maintain sufficient drug exposure and continuous inhibition of BTK throughout the dosing period, which is crucial for efficacy.[1][7]

Q4: Is AS-1763 effective against cancer models with resistance to covalent BTK inhibitors like ibrutinib?

A4: Yes. The most common mechanism of resistance to covalent BTK inhibitors is a mutation at the C481 binding site.[9] Because AS-1763 is a non-covalent inhibitor and does not rely on this residue for binding, it retains potent activity against BTK with C481 mutations.[2][8] Preclinical and clinical studies have demonstrated its efficacy in models and patients with acquired resistance to covalent inhibitors.[10][11]

Q5: What are the expected toxicities, and how does AS-1763's selectivity impact its safety profile?

A5: Toxicities associated with BTK inhibitors can be due to on-target inhibition of BTK in normal cells or off-target inhibition of other kinases.[12][13] Pirtobrutinib is highly selective for BTK, with over 300-fold greater selectivity for BTK compared to 98% of other kinases tested.[6][14] [15] This high selectivity is expected to result in fewer off-target side effects and an improved safety profile compared to less selective inhibitors.[14] In preclinical mouse models, pirtobrutinib was reported to be well-tolerated at efficacious doses.[1][8] However, researchers should still monitor for general signs of toxicity as outlined in the troubleshooting guide below.

Troubleshooting Guide: Balancing Efficacy and Toxicity

This guide provides a structured approach to identifying and resolving common issues encountered during in vivo studies with AS-1763.



Troubleshooting & Optimization

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Observed Problem	Potential Cause	Recommended Action
Suboptimal Efficacy (e.g., <50% tumor growth inhibition)	1. Insufficient Dose/Exposure: The dose may be too low for the specific tumor model, or the dosing frequency may be inadequate.	1a. Increase Dose: Escalate the dose in a stepwise manner (e.g., from 10 mg/kg to 25 mg/kg, then 50 mg/kg BID).1b. Confirm Dosing Schedule: Ensure a BID oral dosing schedule is being used to maintain exposure.[1][7]1c. Conduct Pharmacodynamic (PD) Assay: Measure BTK occupancy or inhibition of a downstream biomarker (e.g., pPLCy2) in tumor or surrogate tissue to confirm target engagement.
2. Intrinsic Tumor Resistance: The tumor model may not be dependent on the BCR/BTK signaling pathway for survival.	2a. Confirm Model Dependency: Verify that your cell line or tumor model shows sensitivity to BTK inhibition in vitro before starting in vivo experiments. The activated B- cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), for instance, is known to depend on chronic active BCR signaling.[16]	



Signs of Toxicity (e.g., >15% body weight loss, hunched posture, lethargy)	1. Dose is Above Maximum Tolerated Dose (MTD): The current dose is too high for the experimental animals.	1a. Reduce Dose: Decrease the dose to the next lower level in your study plan. If toxicity persists, consider a 50% dose reduction.1b. Re-evaluate MTD: If not already done, perform a formal MTD study to establish the upper dose limit (see protocol below).[17][18]
2. Formulation or Vehicle Toxicity: The vehicle used to dissolve/suspend AS-1763 may be causing adverse effects.	2a. Test Vehicle Alone: Dose a cohort of animals with the vehicle only to assess its tolerability.2b. Reformulate: If the vehicle is toxic, explore alternative, well-tolerated formulation strategies.	
High Variability in Tumor Growth Within a Treatment Group	1. Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable drug delivery.	1a. Refine Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate administration.1b. Check Formulation: Ensure the drug is uniformly suspended in the vehicle before each dose is drawn.
2. Heterogeneous Tumor Model: The tumor model itself may have inherent variability.	2a. Increase Group Size: Use a larger number of animals per group to increase statistical power.2b. Narrow Tumor Volume Range: Start treatment when tumors are within a very narrow size range (e.g., 150-200 mm³).[1]	

Representative Preclinical Efficacy Data



The following table summarizes efficacy data from a preclinical study using AS-1763 in a mouse xenograft model of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Cell Line	Dose (Oral)	Schedule	Treatment Duration	Tumor Growth Inhibition (TGI) %	Reference
OCI-Ly10	10 mg/kg	Twice Daily (BID)	28 Days	88%	[1][7]
OCI-Ly10	50 mg/kg	Twice Daily (BID)	28 Days	95%	[1][7]

Key Experimental Protocols Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of AS-1763 that can be administered without causing dose-limiting toxicities.[17]

Methodology:

- Animal Model: Use the same strain, sex, and age of mice planned for the efficacy study (e.g., female NOD/SCID mice, 6-8 weeks old).
- Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
- Dose Escalation:
 - Start with a low dose (e.g., 10 mg/kg, BID) and escalate in subsequent groups (e.g., 25, 50, 75, 100 mg/kg, BID).
 - Administer AS-1763 orally for 5-14 consecutive days.
- Toxicity Monitoring (Daily):
 - Body Weight: Measure and record the weight of each mouse. A loss of >20% is typically considered a dose-limiting toxicity.



- Clinical Observations: Score animals for signs of distress, including hunched posture,
 rough coat, lethargy, labored breathing, or ataxia.
- Mortality: Record any deaths.
- Endpoint Analysis:
 - The MTD is defined as the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%, with all animals recovering after a treatment-free period.[17][19]
 - At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry, and perform necropsy to examine major organs for gross pathological changes.

Protocol: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of AS-1763 at well-tolerated doses.

Methodology:

- Cell Implantation: Subcutaneously implant cultured cancer cells (e.g., 5-10 x 10⁶ OCI-Ly10 cells) into the flank of immunodeficient mice.[1]
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumors 2-3 times weekly with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10-12 mice/group) with similar average tumor volumes.[1]
- Treatment Administration:
 - Group 1: Vehicle control (oral, BID).
 - Group 2: AS-1763 at Dose 1 (e.g., 10 mg/kg, oral, BID).
 - Group 3: AS-1763 at Dose 2 (e.g., 50 mg/kg, oral, BID).



- Treat for a predetermined period, typically 21-28 days.[1]
- Efficacy and Tolerability Readouts:
 - Tumor Volume: Continue measuring tumors throughout the study.
 - Body Weight: Monitor body weight 2-3 times weekly as a measure of tolerability.
 - Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:
 TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol: Pharmacodynamic (PD) Biomarker Analysis (BTK Occupancy)

Objective: To confirm target engagement by measuring the percentage of BTK bound by AS-1763 in vivo.

Methodology:

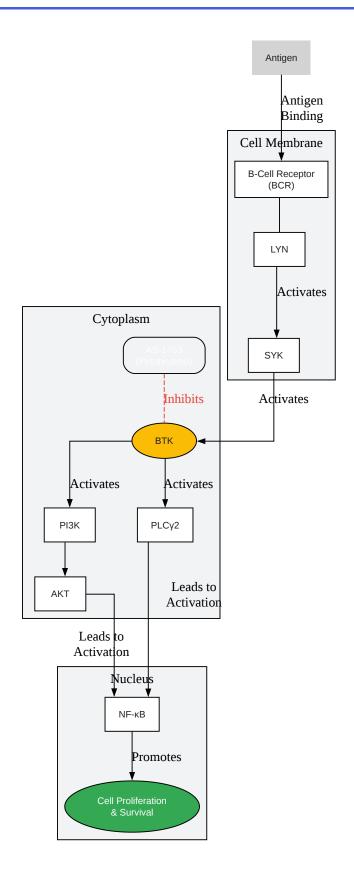
- Study Design: Use tumor-bearing or non-tumor-bearing mice. Dose animals with a single oral dose of AS-1763 or vehicle.
- Sample Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), collect tissues of interest (e.g., tumor, spleen, or peripheral blood for PBMC isolation).
- Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve protein integrity.
- BTK Occupancy Assay:
 - Use a probe that covalently binds to the C481 residue of BTK. This probe will only bind to BTK that is not occupied by AS-1763.
 - Divide the lysate into two aliquots. Incubate one with the covalent probe and the other with a vehicle control.



- Analyze both aliquots by Western blot or an immunoassay (e.g., ELISA, TR-FRET) using an anti-BTK antibody.[20]
- Calculation: The signal from the probe-treated sample represents "unoccupied" BTK, while the signal from the vehicle-treated sample represents "total" BTK.
 - BTK Occupancy (%) = [1 (Signal of unoccupied BTK / Signal of total BTK)] x 100.

Visualizations BTK Signaling Pathway and Inhibition by AS-1763



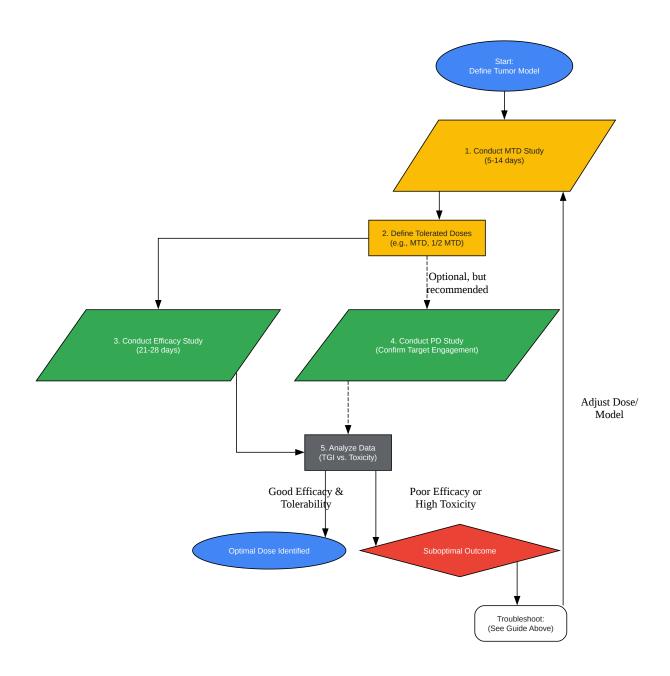


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Caption: B-Cell Receptor pathway showing AS-1763 (Pirtobrutinib) inhibiting BTK.



Experimental Workflow: Dose Optimization



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Caption: Workflow for determining the optimal in vivo dose of AS-1763.

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